molecular formula C5H5NO B1177894 4-Pyridinol,radicalion(1+)(9CI) CAS No. 157061-69-3

4-Pyridinol,radicalion(1+)(9CI)

Cat. No.: B1177894
CAS No.: 157061-69-3
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyridinol, radical ion(1+)(9CI) is a cationic radical species derived from 4-pyridinol (C₅H₅NO), a hydroxypyridine derivative. The parent compound, 4-pyridinol (CAS 626-64-2), has a molecular weight of 95.09 g/mol and a melting point of 148.5°C . Its IUPAC name is pyridin-4-ol, and it exists in equilibrium with its tautomer, 4-pyridone, under specific conditions . The radical ion(1+) form introduces a positive charge and an unpaired electron, altering its electronic structure and reactivity.

Properties

CAS No.

157061-69-3

Molecular Formula

C5H5NO

Synonyms

4-Pyridinol,radicalion(1+)(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-pyridinol, radical ion(1+)(9CI) with structurally related compounds:

Compound Molecular Formula Substituent/Feature CAS Number Key Properties/Applications
4-Pyridinol C₅H₅NO -OH at C4 626-64-2 Base compound; tautomerizes to 4-pyridone; used in synthesis of pharmaceuticals .
3-Iodopyridin-4-ol C₅H₄INO -OH at C4, -I at C3 N/A Iodine enhances reactivity for cross-coupling; intermediate in drug/pesticide synthesis .
2-Pyridinol C₅H₅NO -OH at C2 142-08-5 Stronger acidity (pKa ~0.75) vs. 4-pyridinol (pKa ~3.3); used in coordination chemistry.
Pyridinium Ion C₅H₆N⁺ Protonated pyridine N/A Stable cation; lacks radical character; used in ionic liquids and catalysis.

Reactivity and Electronic Features

  • 4-Pyridinol, Radical Ion(1+)(9CI): The radical cation exhibits enhanced electrophilicity due to the positive charge and unpaired electron, making it reactive in redox-driven processes. However, its instability under ambient conditions limits direct experimental characterization.
  • 3-Iodopyridin-4-ol: The iodine substituent enables Suzuki-Miyaura and Ullmann couplings, facilitating aryl-aryl bond formation in drug synthesis . This contrasts with 4-pyridinol, which lacks halogen-directed reactivity.

Research Findings and Limitations

  • Spectroscopic Data Gap: While 4-pyridinol’s structure and tautomerism are well-documented , its radical ion(1+) remains understudied.
  • Comparative Stability: 3-Iodopyridin-4-ol’s iodine group stabilizes the molecule against oxidation, whereas the radical ion(1+) is likely transient in most environments.

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